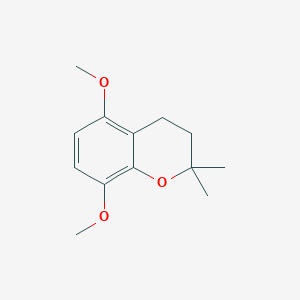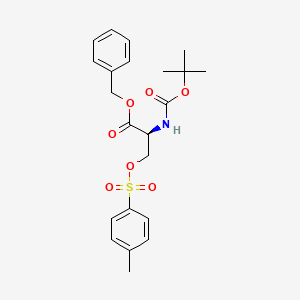
N-Ethyl-2-vinylcarbazole
Overview
Description
N-Ethyl-2-vinylcarbazole (NEVC) is a chemical compound that belongs to the family of vinylcarbazoles. It has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.
Scientific Research Applications
Polymerization Mechanisms N-Ethyl-2-vinylcarbazole has been studied extensively in the context of polymerization. Anionic polymerization of this compound and N-ethyl-3-vinylcarbazole demonstrates the formation of polymers with high molecular weight and narrow distribution, leading to applications in creating block copolymers with styrene (Limburg et al., 1975). Moreover, nitroxide-mediated radical polymerization (NMRP) of this compound shows its potential in creating macromolecular architectures, significant for organic electronics due to its hole-transporting ability (Quinn & Register, 2008).
Electrochemical Applications The electrochemical properties of this compound and its derivatives have been explored, showing their utility in electrochemical polymerization on carbon fiber microelectrodes. This study highlights their capacitance behavior and potential in advanced material applications (Ates, 2010).
Emission Properties Research on the emission properties of polymers derived from this compound, such as poly(N-vinylcarbazole), indicates their potential in applications like organic light-emitting devices (OLEDs). These studies show the unique emission characteristics of these polymers, making them suitable for various optical applications (Johnson, 1975).
Charge Transfer Complexes The formation of charge transfer complexes with N-Ethylcarbazole and poly-N-vinylcarbazole has been examined. These complexes demonstrate the ability of these compounds to act as electron donors and acceptors, which is crucial for the development of advanced electronic materials (Rembaum, Hermann, & Haack, 1968).
Photoconductive Properties The photoconductivity of this compound-based polymers, such as CEM/NVC copolymers, has been explored for applications in photoconductive devices. The copolymers synthesized from these compounds show enhanced film-forming ability and photoconductivity, important for the development of advanced photonic materials (Xuan, 2009).
properties
IUPAC Name |
2-ethenyl-9-ethylcarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N/c1-3-12-9-10-14-13-7-5-6-8-15(13)17(4-2)16(14)11-12/h3,5-11H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZXSLUJYIHQDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C1C=C(C=C3)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584608 | |
| Record name | 2-Ethenyl-9-ethyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38627-52-0 | |
| Record name | 2-Ethenyl-9-ethyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Ethyl-2-vinylcarbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is there interest in synthesizing and studying N-Ethyl-2-vinylcarbazole polymers?
A1: this compound (2VK) is attractive for its use in organic electronics. Polymers of 2VK offer significantly higher hole mobility compared to the more widely studied poly(N-vinylcarbazole) []. This property makes them suitable for applications requiring efficient charge transport, such as in organic light-emitting diodes (OLEDs).
Q2: What polymerization techniques are suitable for this compound?
A2: this compound can be polymerized via anionic polymerization [] and nitroxide-mediated radical polymerization (NMRP) []. Anionic polymerization allows for the creation of high molecular weight polymers with narrow distribution and even block copolymers with styrene []. NMRP, while showcasing some termination of living radical ends, still allows for the formation of block copolymers like P2VK-PS [].
Q3: How does the structure of this compound impact its charge transfer properties?
A3: The asymmetric structure of this compound and its polymer, poly(this compound), leads to highly asymmetric charge-transfer (CT) spectra when combined with chloranil []. This asymmetry arises from the preferred unsymmetrical alignment of the carbazole unit with chloranil, enabling two observable CT transitions, unlike symmetric carbazole derivatives [].
Q4: Are there any challenges in using NMRP for the polymerization of this compound?
A5: While NMRP is a viable method for polymerizing this compound, it's not without challenges. Studies indicate that while molecular weight increases with time, there's a clear indication of termination or decomposition of the "living" radical ends []. This is evident from the gradual formation of a low-molecular-weight tail as the conversion progresses []. Therefore, achieving well-defined and controlled polymer architectures using NMRP with this monomer requires careful optimization of reaction conditions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2,8-Diazaspiro[5.5]undecane dihydrochloride](/img/structure/B1627063.png)






![3-Methyl-N-[(pyridin-4-yl)methyl]-1,2-thiazol-5-amine](/img/structure/B1627073.png)